molecular formula C15H12BrNO5 B2911718 5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate CAS No. 331459-95-1

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate

Cat. No.: B2911718
CAS No.: 331459-95-1
M. Wt: 366.167
InChI Key: LXKSFCUKXLCXLU-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate is an organic compound with the molecular formula C15H12BrNO5 It is a derivative of benzyl benzoate, where the benzyl group is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position Additionally, the benzoate moiety is substituted with a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group at the 4-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at reflux temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.

    Reduction: 5-Bromo-2-methoxybenzyl 4-aminobenzenecarboxylate.

    Ester Hydrolysis: 5-Bromo-2-methoxybenzyl alcohol and 4-nitrobenzoic acid.

Scientific Research Applications

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Material Science: It can be used in the synthesis of functional materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding assays.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The bromine and nitro substituents can influence the compound’s binding affinity and selectivity towards these targets. For example, the nitro group can participate in hydrogen bonding or electrostatic interactions, while the bromine atom can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5/c1-21-14-7-4-12(16)8-11(14)9-22-15(18)10-2-5-13(6-3-10)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKSFCUKXLCXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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